2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid
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Overview
Description
2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid: is an organic compound with the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol It is characterized by the presence of a fluorine atom, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluorobenzoic acid with isopropylamine and a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-Fluorobenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
5-Sulfamoylbenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-5-methylbenzoic acid: Contains a methyl group instead of the sulfamoyl group, leading to different chemical properties.
Properties
IUPAC Name |
2-fluoro-5-(propan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSPCAXJLFTGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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